molecular formula C17H15BrO3S B13897661 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid

2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid

Cat. No.: B13897661
M. Wt: 379.3 g/mol
InChI Key: GAAADDRPWLNOCS-UHFFFAOYSA-N
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Description

2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid is an organic compound with a complex structure that includes a brominated propanoyl group, a phenylsulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the nucleophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting enzymes or interacting with proteins, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15BrO3S

Molecular Weight

379.3 g/mol

IUPAC Name

2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid

InChI

InChI=1S/C17H15BrO3S/c1-11(18)17(21)12-7-8-15(13(9-12)10-16(19)20)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

GAAADDRPWLNOCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)Br

Origin of Product

United States

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